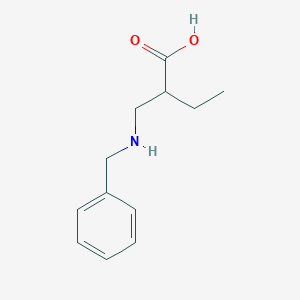

2-((Benzylamino)methyl)butanoic acid

Description

2-((Benzylamino)methyl)butanoic acid (CAS 854431-12-2) is a branched-chain amino acid derivative featuring a benzylamino group attached via a methylene bridge to the second carbon of a butanoic acid backbone. Its molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol. This compound is of interest in medicinal chemistry due to its structural hybridity, combining lipophilic (benzyl) and hydrophilic (carboxylic acid) moieties, which may enhance bioavailability and target binding in drug design .

Properties

IUPAC Name |

2-[(benzylamino)methyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-11(12(14)15)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPMJIUTXTWQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzylamino)methyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of benzylamine with a suitable butanoic acid derivative. For instance, a Grignard reaction can be employed where a solution of methyl 2-(benzylamino)methyl-3-hydroxybutanoate in anhydrous tetrahydrofuran is added dropwise to a well-stirred Grignard solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but generally involve similar principles as laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-((Benzylamino)methyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Benzylamino)methyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((Benzylamino)methyl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, influencing biochemical processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Hydrochloride Salts : The hydrochloride derivative (CAS 1396964-70-7) improves aqueous solubility, making it preferable for in vitro assays or formulations requiring high bioavailability .

- Hydroxy and Methyl Groups : The presence of both hydroxy and methyl groups at C3 (CAS 14598-96-0) introduces stereochemical complexity and polarity, which may influence membrane permeability and metabolic stability in drug candidates .

- Benzamido vs.

- Sulfonyl Modifications : The methylsulfonyl group at C4 (CAS 115527-63-4) adds strong electron-withdrawing character, which could enhance binding to positively charged enzymatic pockets, as seen in kinase inhibitors .

Biological Activity

2-((Benzylamino)methyl)butanoic acid is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzylamino group with a butanoic acid backbone, leading to various pharmacological implications. This article explores its biological activity, including antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{17}N_{1}O_{2}

- Molecular Weight : 207.27 g/mol

The structural complexity of this compound enhances its reactivity profiles and biological activities compared to simpler amino acids or derivatives. The presence of both an amine and a carboxylic acid allows for diverse interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

- Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The exact mechanisms remain under investigation, but it is hypothesized that the benzylamino moiety plays a crucial role in its activity against microbial strains.

2. Interaction with Biological Macromolecules

- The compound's ability to bind to specific receptors or enzymes could influence their activity, making it a candidate for drug design strategies. Further research into these interactions is necessary to elucidate its mechanism of action and therapeutic potential.

3. β-Cell Protective Activity

- A related study identified derivatives of this compound as capable of protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction. One such derivative demonstrated maximal protective activity at 100% with an EC50 value of 0.1 ± 0.01 μM, indicating significant therapeutic potential for diabetes treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobutanoic acid | Simple amino acid structure | Naturally occurring; less complex than target |

| Benzylglycine | Benzyl group attached to glycine | Smaller size; different amino acid backbone |

| N-Benzyl-L-alanine | Benzyl group on alanine | Contains an additional methylene group |

| 4-(Benzylamino)-butanoic acid | Similar backbone but different substituents | May have distinct biological activities |

The distinct combination of functional groups in this compound contributes to its unique reactivity and potential biological activities not found in simpler analogs .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of compounds related to or derived from this compound:

- Study on β-Cell Protection : Research demonstrated that derivatives of this compound could protect pancreatic β-cells from ER stress, which is critical in the context of diabetes management. The findings indicated improved potency and solubility compared to existing treatments .

- Antimicrobial Activity Assessment : A study focused on evaluating the antimicrobial efficacy of various benzylamino derivatives, including this compound, highlighted its potential as an antimicrobial agent against specific bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.